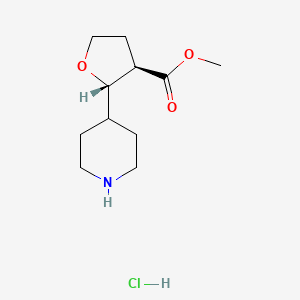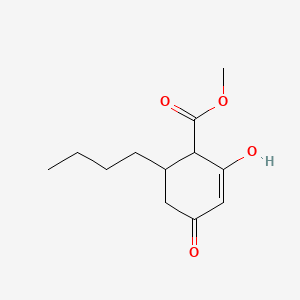
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The specific synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include the use of specialized equipment and techniques to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the chemical structure of the compound and produce different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. These products can include various derivatives with different functional groups and properties .
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of other chemicals, it is used in various chemical reactions and processes.
Biology: It has been investigated for its potential biological activities and interactions with different biomolecules.
Medicine: Research has explored its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the context and application. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl-6-Butyl-2-hydroxy-4-oxocyclohex-2-ene Carboxylate can be compared with other similar compounds, such as 5-Butylresorcinol and other alkyl resorcinols . These compounds share some structural similarities and may exhibit similar chemical properties and reactivities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 6-butyl-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16-2/h7-8,11,14H,3-6H2,1-2H3 |
InChI Key |
QDFLYOLPWMCUEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)C=C(C1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


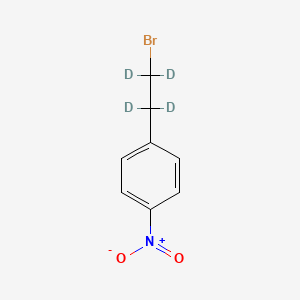

![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
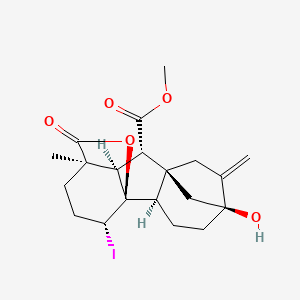
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
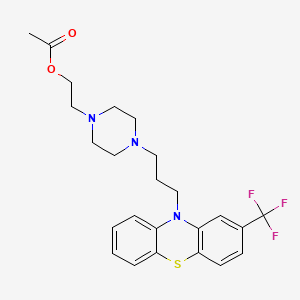
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)

